4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Description
4-[Benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a synthetic sulfonamide derivative characterized by a benzamide core linked to a 1,3-benzothiazol-2-yl group. Key structural features include:
- Sulfamoyl group: The [benzyl(methyl)sulfamoyl] substituent at the para-position of the benzamide introduces steric bulk and modulates solubility.
- Molecular formula: C23H22N4O5S3 (molecular weight: 530.64 g/mol) .
This compound shares structural similarities with antifungal and enzyme-inhibiting agents, particularly those targeting thioredoxin reductase or microbial pathways .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S3/c1-26(14-15-5-3-2-4-6-15)34(30,31)17-9-7-16(8-10-17)21(27)25-22-24-19-12-11-18(33(23,28)29)13-20(19)32-22/h2-13H,14H2,1H3,(H2,23,28,29)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXIAMYFLQPAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[Benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of sulfamoyl benzamide derivatives, characterized by the presence of a benzothiazole moiety. The general structure can be depicted as follows:
Synthesis Overview:
The synthesis typically involves multiple steps, including:
- Formation of the benzothiazole ring through cyclization.
- Introduction of the sulfamoyl group via reaction with sulfonamide derivatives.
- Final assembly of the benzamide core through acylation reactions.
Antimicrobial Activity
Research indicates that sulfamoyl benzamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising inhibition of growth. For instance, studies have demonstrated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticonvulsant and Neuroprotective Effects
In a series of evaluations, related benzothiazole derivatives were tested for their anticonvulsant activity using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicated that many compounds in this class significantly reduced seizure activity without notable neurotoxicity . This suggests that this compound may possess neuroprotective properties.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses . This activity positions it as a candidate for further development in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus strains. |
| Study 2 | Anticonvulsant Activity | Reduced seizure duration in MES model without neurotoxicity. |
| Study 3 | Anti-inflammatory Effects | Inhibited TNF-α production in macrophage cultures. |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation: It could modulate neurotransmitter receptors, contributing to its anticonvulsant effects.
- Cytokine Suppression: By inhibiting cytokine production, it reduces inflammation.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C22H21N3O4S2
- Molecular Weight : 427.5 g/mol
- IUPAC Name : 4-[benzyl-[(4-methylsulfanylphenyl)methyl]sulfamoyl]benzoic acid
Anticancer Activity
Research has indicated that compounds similar to 4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Analogous compounds have demonstrated effectiveness as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Studies have reported that certain sulfamoyl benzamide derivatives exhibit selective inhibition of COX-II, making them promising candidates for anti-inflammatory therapies .
Carbonic Anhydrase Inhibition
Recent studies have identified sulfamoyl benzamide derivatives as effective inhibitors of carbonic anhydrases, enzymes involved in numerous physiological processes including respiration and fluid balance. This inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole sulfamoyl derivatives, including the target compound. The results showed that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency against various cancer cell lines .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on the anti-inflammatory effects, a series of synthesized sulfamoyl benzamide derivatives were tested for their ability to inhibit COX enzymes. The most potent compound showed an IC50 value comparable to that of established anti-inflammatory drugs like Celecoxib, suggesting potential for development into new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfamoyl-Benzamide Derivatives
The sulfamoyl group and benzothiazole/heterocyclic core are critical for biological activity. Below is a comparative analysis:
Key Observations:
- Substituent Flexibility : Replacing benzyl(methyl) with benzyl(ethyl) (BA99485) minimally alters molecular weight but may affect steric interactions and binding pocket compatibility .
- Core Heterocycle : Substituting benzothiazole with 1,3,4-oxadiazole (LMM5) shifts activity toward antifungal applications, emphasizing the role of the heterocycle in target specificity .
Physicochemical Properties
- LogP and Solubility :
- Hydrogen Bonding: The sulfamoyl group (6 H-bond acceptors) enhances binding to polar enzyme pockets compared to non-sulfonamide analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
Formation of the benzothiazole core : Cyclization of substituted thioureas or coupling of 2-aminobenzothiazole derivatives with sulfonamide precursors under basic conditions (e.g., triethylamine) .
Sulfamoyl group introduction : Reaction with benzylmethylsulfonamide using coupling agents like EDCI to facilitate sulfonamide bond formation .
Purification : Techniques such as recrystallization or column chromatography are critical for achieving high purity (>95%), confirmed via HPLC .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : For structural confirmation, particularly to resolve sulfonamide and benzamide proton environments .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, especially for sulfamoyl groups .
- HPLC : To assess purity and monitor reaction progress, using reverse-phase columns with UV detection at 254 nm .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–5°C during sulfonamide coupling to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalyst Use : Employ coupling reagents like EDCI/HOBt for efficient amide bond formation, improving yields by ~20% .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution on benzothiazole) affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
Introduce substituents (e.g., methyl, chloro) at the benzothiazole 6-position and compare inhibitory activity against cancer cell lines (e.g., MCF-7) via MTT assays .
Replace the benzyl group in the sulfamoyl moiety with allyl or propargyl groups to evaluate changes in enzyme binding (e.g., COX-2 inhibition) using fluorescence quenching assays .
- Key Finding : Electron-withdrawing groups on benzothiazole enhance enzyme inhibition by 30–50% compared to electron-donating groups .
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Comparative Molecular Dynamics Simulations : Analyze binding modes to target proteins (e.g., EGFR) to identify discrepancies caused by conformational flexibility .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to account for variability in experimental protocols .
Q. How can researchers elucidate the mechanism of enzyme inhibition for this compound?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using purified enzymes (e.g., carbonic anhydrase IX) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to validate interactions with target proteins .
- X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., PDB ID: 6W2) to identify critical hydrogen bonds with sulfamoyl groups .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
- Methodological Answer :
- Continuous Flow Reactors : Improve reproducibility and reduce reaction times by 40% compared to batch processes .
- Automated Purification Systems : Use preparative HPLC with gradient elution to isolate gram-scale quantities (>98% purity) .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify sensitive functional groups (e.g., sulfamoyl hydrolysis) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show limited activity?
- Methodological Answer :
- Cell Line Variability : Test across diverse panels (e.g., NCI-60) to identify lineage-specific effects. For example, activity in leukemia (K562) may not translate to solid tumors (A549) .
- Metabolic Stability : Assess compound stability in liver microsomes; rapid degradation in some assays may underestimate potency .
- Off-Target Effects : Use siRNA knockdowns or CRISPR-Cas9 models to isolate primary vs. secondary targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
